molecular formula C10H17F2NO4 B11726798 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate

Cat. No.: B11726798
M. Wt: 253.24 g/mol
InChI Key: SRJNSQAUCPDXSN-LURJTMIESA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methyl ester moiety, and a 4,4-difluorobutanoate backbone. The Boc group serves as a temporary protective group for amines, widely used in peptide synthesis to prevent unwanted side reactions . Applications likely span pharmaceutical intermediates, particularly in antiviral or protease inhibitor research, given the structural resemblance to compounds like MPI16b, which exhibit antiviral potency .

Properties

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1

InChI Key

SRJNSQAUCPDXSN-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Selection of Protecting Agents

The Boc group is universally employed due to its stability under basic and nucleophilic conditions, as well as its compatibility with subsequent fluorination steps. In a representative procedure, the amino group of (2S)-2-amino-4,4-difluorobutanoic acid is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields exceeding 85%.

Stereochemical Considerations

Chiral purity at the C2 position is preserved through the use of enantiomerically pure starting materials. For example, (S)-2-aminobutanoic acid derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution prior to Boc protection. Optical rotation and chiral HPLC analyses confirm retention of configuration, with enantiomeric excess (ee) values >99% reported in optimized protocols.

Difluorination at the C4 Position

Electrophilic Fluorination Methods

The 4,4-difluorobutanoate moiety is introduced via radical or electrophilic fluorination. A patented method (WO2012030106A2) describes the use of xenon difluoride (XeF₂) in anhydrous HF, which selectively fluorinates the γ-position of butenoate intermediates. This reaction proceeds at −78°C to minimize side reactions, yielding 4,4-difluorobutanoic acid derivatives with 70–80% efficiency.

Nucleophilic Fluorination Alternatives

Alternatively, dehydrofluorination followed by treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) achieves difluorination. This method, while less hazardous than HF-based approaches, requires stringent moisture control and yields 60–65% of the desired product.

Esterification to Methyl Ester

Acid-Catalyzed Esterification

The carboxylic acid intermediate is converted to the methyl ester using methanol in the presence of catalytic sulfuric acid or hydrochloric acid. Reactions are conducted under reflux (65–70°C) for 12–24 hours, with yields of 90–95%. Excess methanol ensures complete conversion, and the product is isolated via rotary evaporation.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. A study by PMC (2020) demonstrates the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in DMF, achieving 79% yield under mild conditions (50°C, 48 hours).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal solvent systems vary by step:

  • Boc protection : THF or DCM at 0–25°C.

  • Difluorination : Anhydrous HF or DMF at −78°C to 25°C.

  • Esterification : Methanol or DMF at 50–70°C.

Catalytic Enhancements

Silver carbonate (Ag₂CO₃) and ammonium persulfate ((NH₄)₂S₂O₈) have been shown to accelerate fluorination and esterification steps, respectively. For instance, (NH₄)₂S₂O₈ in DMSO at 80°C improves esterification yields by 15–20% compared to acid catalysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.76 (s, 3H, OCH₃), 4.30 (m, 1H, C2-H), 2.20–2.60 (m, 2H, C3-H₂), 5.20 (d, 1H, NH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (d, J = 240 Hz, 2F, CF₂).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 12.3 minutes under standard conditions.

Industrial-Scale Production Challenges

Cost-Efficiency of Fluorinating Agents

XeF₂ and HF, while effective, pose significant safety and cost barriers. Recent advances in electrochemical fluorination (ECF) using KF and ionic liquids offer a greener alternative, though yields remain suboptimal (50–55%).

Waste Management

HF neutralization requires calcium hydroxide slurry, generating 3–4 kg of CaF₂ waste per kilogram of product. Membrane-based recycling systems are under development to mitigate environmental impact.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic fluorination steps, reducing reaction times from hours to minutes. Pilot-scale trials report 85% yield with 99.5% ee.

Biocatalytic Approaches

Engineered transaminases and esterases show promise for asymmetric synthesis and esterification under aqueous conditions, though substrate specificity remains a limitation .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation using tert-butyl hydroperoxide (TBHP) in the presence of Bu₄NI as a catalyst. This reaction likely targets the hydrocarbon backbone, producing alcohols or ketones depending on the oxidation state of the starting material.

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether converts the ester group into an alcohol while retaining the Boc-protected amine. This reaction is critical for generating alcohol derivatives used in subsequent transformations.

Substitution

Nucleophilic substitution at the 4,4-difluorobutanoate moiety occurs with nucleophiles such as amines or thiols under basic conditions. The fluorine atoms enhance electrophilicity at the β-carbon, facilitating efficient displacement reactions. Experimental studies on related fluorinated amino acids demonstrate successful substitutions using 4-Boc-aminopiperidine .

Reagents and Conditions

Reaction TypeReagents/ConditionsKey Observations
OxidationTBHP, Bu₄NI, solvent (e.g., DCM)Selective oxidation of hydrocarbon chain
ReductionLiAlH₄, anhydrous ether (e.g., THF)Retains Boc group; converts ester to alcohol
SubstitutionNucleophiles (e.g., amines), base (e.g., TEA), solvent (e.g., DCM)Enhanced reactivity due to fluorine atoms

Major Products

  • Oxidation : Alcohols or ketones (depending on starting material)

  • Reduction : Alcohol derivatives (e.g., 4,4-difluoro-2-aminobutanol)

  • Substitution : Nucleophile-substituted derivatives (e.g., amine or thiol adducts)

Role of Fluorine Substituents

The 4,4-difluoro moiety increases lipophilicity and metabolic stability , enhancing reactivity in substitution reactions. This electronic effect stabilizes transition states during nucleophilic attacks, improving yields.

Boc Group Dynamics

The tert-butoxycarbonyl (Boc) group remains intact during oxidation and reduction, allowing selective deprotection under acid conditions (e.g., TFA) for further transformations.

Substitution Efficiency

Studies on related fluorinated amino acids demonstrate high substitution yields (74–84%) when using nucleophiles like 4-Boc-aminopiperidine . The steric hindrance introduced by fluorine atoms does not significantly impede nucleophilic attack, suggesting favorable reaction kinetics.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate exhibits various biological activities that make it a candidate for further research:

  • Prodrug Potential : This compound may act as a prodrug, being metabolized into an active form that can exert pharmacological effects. Its structure allows interaction with specific receptors or enzymes involved in critical biological pathways such as cell proliferation and apoptosis .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, making it a potential candidate for anticancer drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design and development of new therapeutic agents. Its structural features facilitate the exploration of structure-activity relationships (SAR), which are crucial for optimizing drug efficacy and reducing toxicity.

Biochemical Studies

This compound is also employed in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor interactions. For example:

  • Enzyme Inhibition Studies : Research has shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions characterized by metabolic dysregulation .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells .

Cell LineViability Reduction (%)Concentration (µM)
MCF-77050
HCT1166550

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with enzymes involved in inflammatory responses. It was found to inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Features Functional Implications Reference
This compound Boc protection, methyl ester, 4,4-difluoro High metabolic stability, moderate lipophilicity -
2-([(tert-Butoxy)carbonyl]amino)-4,4-difluoropentanoic acid Boc protection, carboxylic acid, pentanoic acid Enhanced reactivity in peptide coupling
2-([(tert-Butoxy)carbonyl]amino)-4-cyanobutanoic acid Boc protection, cyano group Electron-withdrawing effects, increased acidity
MPI16b Z protection, 4,4-dimethylpentanoate High steric bulk, antiviral potency
tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid Cyclohexyl backbone Conformational rigidity, reduced solubility

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H18F2N2O4
  • Molar Mass : 270.27 g/mol
  • CAS Number : 329912-47-2

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The difluorobutanoate moiety contributes to its unique chemical reactivity and potential biological interactions.

This compound's biological activity is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a related compound was shown to inhibit the growth of several bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that the compound triggered caspase-dependent pathways in human cancer cells, leading to cell death and reduced proliferation rates.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related fluorinated amino acids. Results indicated significant inhibitory effects against Gram-positive bacteria, supporting the hypothesis that fluorinated compounds enhance antimicrobial activity due to their unique electronic properties .
  • Anticancer Research : In a study focused on breast cancer cell lines, this compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action resulted in a marked decrease in cell viability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for preparing methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate?

The synthesis typically involves sequential protection, fluorination, and esterification. A common approach is:

Boc Protection : React (2S)-2-amino-4,4-difluorobutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃ or DMAP) to introduce the Boc group .

Esterification : Treat the Boc-protected acid with methanol and a coupling agent (e.g., DCC/DMAP) or acid-catalyzed conditions (H₂SO₄) to form the methyl ester .
Key Considerations : Monitor reaction progress via TLC or HPLC. Fluorination at the 4,4-position is often achieved earlier in the synthesis using reagents like DAST (diethylaminosulfur trifluoride) .

Advanced: How does the 4,4-difluoro substitution influence the compound’s reactivity in peptide coupling reactions?

The 4,4-difluoro group introduces steric hindrance and electron-withdrawing effects, which:

  • Reduce Nucleophilicity : Slows amide bond formation during peptide coupling, requiring stronger activating agents (e.g., HATU vs. HBTU) .
  • Alter Conformation : Fluorine’s electronegativity stabilizes specific rotamers, impacting secondary structure in peptide analogs. This is critical in designing fluorinated peptidomimetics .
    Methodological Insight : Use ¹⁹F NMR to track coupling efficiency and monitor fluorine’s electronic environment .

Basic: What purification techniques are recommended for isolating this compound?

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate unreacted Boc precursors .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve diastereomers or fluorinated byproducts .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from:

  • Polymorphism : Crystallization solvents affect melting points. Validate via X-ray diffraction (see for similar Boc-protected analogs) .
  • Impurity Profiles : Trace fluorinated byproducts (e.g., monofluoro derivatives) may skew data. Use high-resolution mass spectrometry (HRMS) and ²H/¹⁹F NMR for clarity .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify Boc (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and difluorobutanoate (δ ~4.2–4.5 ppm for CH₂F₂) .
  • IR Spectroscopy : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and ester (C=O ~1740 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What strategies mitigate racemization during Boc deprotection in downstream applications?

Racemization risks increase under acidic Boc removal (e.g., TFA). Mitigate via:

  • Low-Temperature Deprotection : Use TFA in dichloromethane at 0°C to minimize chiral center scrambling .
  • Alternative Protecting Groups : For pH-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl), as seen in and .

Basic: What safety precautions are critical when handling this compound?

Refer to GHS data for analogous Boc-protected amino acid esters ( ):

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • PPE : Use nitrile gloves, fume hood, and safety goggles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous wash-down .

Advanced: How does this compound serve as a building block in fluorinated drug candidates?

Its applications include:

  • Protease Inhibitors : The difluoro group mimics transition states in enzymatic hydrolysis (e.g., HIV protease inhibitors) .
  • PET Imaging Probes : Fluorine-18 analogs are radiolabeled for pharmacokinetic studies, leveraging C–F bond stability .
    Case Study : highlights similar trifluorophenyl-Boc derivatives used in antiviral research .

Basic: What are common byproducts formed during synthesis, and how are they identified?

  • Monofluoro Derivatives : Incomplete fluorination yields 4-monofluoro analogs. Detect via ¹⁹F NMR (δ –120 to –220 ppm) .
  • Ester Hydrolysis : Acidic conditions may hydrolyze the methyl ester to carboxylic acid. Monitor by TLC (Rf shift) .

Advanced: What computational tools predict the compound’s behavior in chiral environments?

  • DFT Calculations : Model steric effects of the 4,4-difluoro group on transition states (e.g., Gaussian or ORCA software) .
  • Molecular Dynamics : Simulate interactions in peptide-binding pockets using AMBER or GROMACS .

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